

Propargyl-PEG2-OH: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	Propargyl-PEG2-OH	
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This technical guide provides an in-depth overview of **Propargyl-PEG2-OH**, a versatile bifunctional linker molecule increasingly utilized by researchers, scientists, and drug development professionals. This document outlines its core chemical and physical properties, details its primary applications, and provides exemplary experimental protocols for its use in bioconjugation and the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Core Properties of Propargyl-PEG2-OH

Propargyl-PEG2-OH, systematically named 2-[2-(prop-2-yn-1-yloxy)ethoxy]ethanol, is a member of the polyethylene glycol (PEG) family of linkers. Its structure features a terminal propargyl group (an alkyne) and a hydroxyl group, connected by a two-unit ethylene glycol spacer. This configuration imparts a desirable balance of hydrophilicity and reactivity, making it a valuable tool in chemical biology and drug discovery.

Below is a summary of its key quantitative data:



Property	Value	Reference
CAS Number	7218-43-1	[1]
Molecular Weight	144.17 g/mol	[2][3]
Molecular Formula	C7H12O3	[2]
Density	1.06 g/cm ³	[1]
Boiling Point	81 °C at 1 mmHg	[1]
Flash Point	90.3 °C	[1]
Appearance	Liquid	[1]

Applications in Bioconjugation and Drug Development

The primary utility of **Propargyl-PEG2-OH** lies in its terminal alkyne group, which readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry". This reaction forms a stable triazole linkage with azide-modified molecules, enabling the efficient and specific conjugation of various entities such as peptides, proteins, and small molecules.[4][5][6]

A significant application of this linker is in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The PEG spacer in **Propargyl-PEG2-OH** provides the necessary flexibility and length to facilitate the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.

Experimental Protocols

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general procedure for the conjugation of an azide-containing molecule to **Propargyl-PEG2-OH**. The reaction conditions may require optimization depending on the specific substrates.



Materials:

- Propargyl-PEG2-OH
- Azide-functionalized molecule of interest
- Copper(II) sulfate (CuSO4)
- Sodium ascorbate
- Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) as a ligand
- Degassed solvent (e.g., a mixture of water and a co-solvent like DMSO or t-butanol)

Procedure:

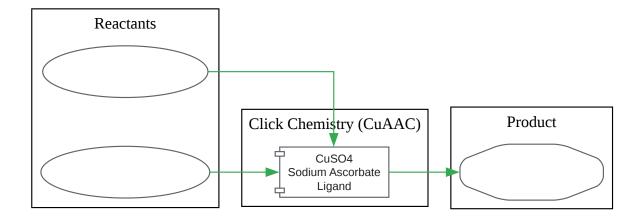
- · Preparation of Stock Solutions:
 - Prepare a stock solution of Propargyl-PEG2-OH in the chosen solvent.
 - Prepare a stock solution of the azide-functionalized molecule in the same solvent.
 - Prepare a stock solution of CuSO4 in water.
 - Prepare a fresh stock solution of sodium ascorbate in water immediately before use.
 - Prepare a stock solution of the TBTA or THPTA ligand in DMSO or water.
- Reaction Setup:
 - In a reaction vessel, combine the Propargyl-PEG2-OH solution and the azidefunctionalized molecule solution. Typically, a slight excess (1.1-1.5 equivalents) of one reagent is used.
 - Add the ligand solution to the reaction mixture. The ligand is usually used in a 1:5 to 1:10 molar ratio relative to the copper sulfate.



- Add the CuSO4 solution. The final concentration of copper typically ranges from 50 to 500 μM.
- Reaction Initiation and Monitoring:
 - Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The ascorbate is typically used in 5- to 10-fold excess relative to the copper sulfate.
 - Allow the reaction to proceed at room temperature for 1 to 4 hours. The reaction progress can be monitored by techniques such as TLC, LC-MS, or HPLC.
- Work-up and Purification:
 - Upon completion, the reaction mixture can be purified to remove the copper catalyst and unreacted starting materials. Purification methods may include silica gel chromatography, preparative HPLC, or dialysis for biomolecules.

Visualizing Workflows and Pathways

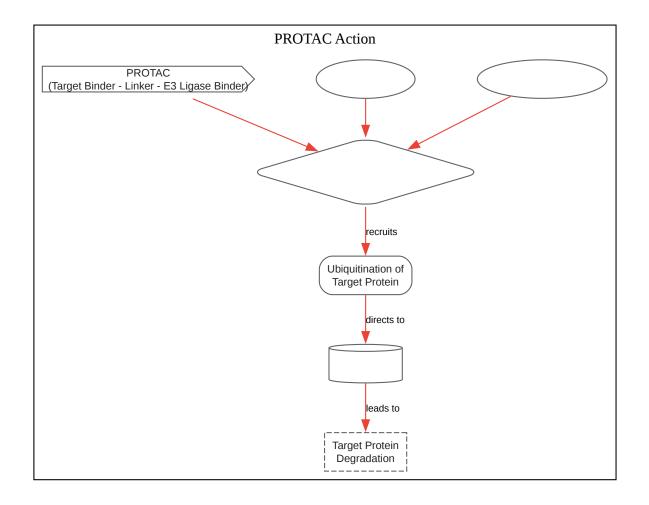
To further illustrate the utility of **Propargyl-PEG2-OH**, the following diagrams, generated using the DOT language, depict a typical bioconjugation workflow and the general mechanism of action for a PROTAC.



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A typical workflow for bioconjugation using **Propargyl-PEG2-OH** via a CuAAC reaction.





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The general mechanism of action for a Proteolysis Targeting Chimera (PROTAC).

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